![molecular formula C18H19FN2O4S B1521373 4-フルオロ安息香酸 3-[(4-ベンジルピペラジン-1-イル)スルホニル] CAS No. 1054112-12-7](/img/structure/B1521373.png)
4-フルオロ安息香酸 3-[(4-ベンジルピペラジン-1-イル)スルホニル]
概要
説明
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzylpiperazine moiety linked to a fluorobenzoic acid group, which contributes to its unique chemical properties and biological activities.
科学的研究の応用
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its pharmacological activities, including its potential use as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of new materials and chemical processes.
生化学分析
Biochemical Properties
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with oxidoreductases, which are involved in oxidation-reduction reactions, altering their catalytic efficiency . Additionally, the benzylpiperazine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . Furthermore, it can affect the expression of genes involved in metabolic pathways, potentially altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation. Additionally, this compound may activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding its biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid typically involves the following steps:
Benzylpiperazine Synthesis: The starting material, benzylpiperazine, is synthesized through the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Sulfonylation Reaction: The benzylpiperazine is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming the intermediate 4-benzylpiperazin-1-ylsulfonyl chloride.
Fluorination: The intermediate is further reacted with 4-fluorobenzoic acid under suitable conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The fluorobenzoic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reactions: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Sulfides and sulfoxides.
Substitution Products: Amides, esters, and thioethers.
作用機序
The mechanism by which 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
類似化合物との比較
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid is similar to other compounds that contain benzylpiperazine and fluorobenzoic acid moieties. Some of these similar compounds include:
4-Benzylpiperazine-1-carboxylic acid: This compound lacks the fluorobenzoic acid group and has different biological activities.
4-Fluorobenzoic acid derivatives: These compounds may have different substituents on the benzene ring, leading to variations in their chemical properties and applications.
The uniqueness of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid lies in its combination of the benzylpiperazine and fluorobenzoic acid groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)sulfonyl-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)23)12-17(16)26(24,25)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPUCDMCLMFVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


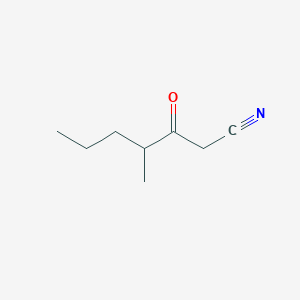
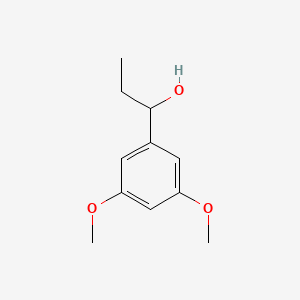
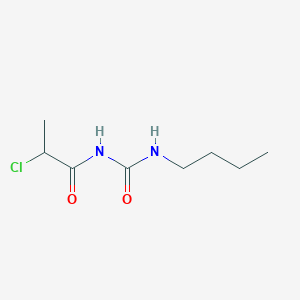

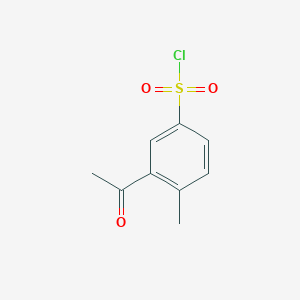

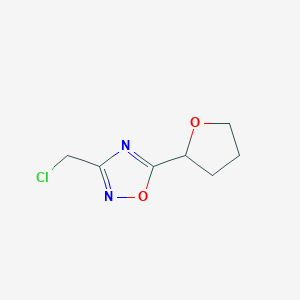
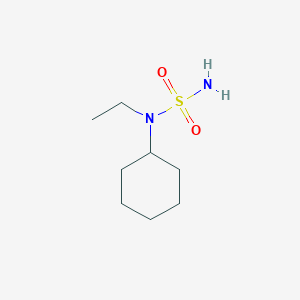
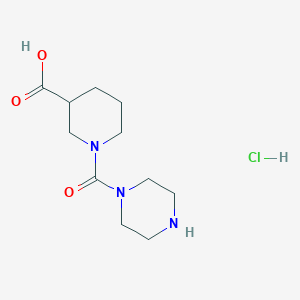
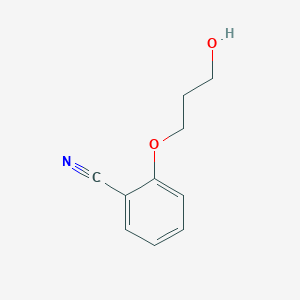
![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)



